4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid 4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 315671-37-5
VCID: VC0464167
InChI: InChI=1S/C12H12Cl2N2O5/c13-7-1-2-9(8(14)5-7)21-6-11(18)16-15-10(17)3-4-12(19)20/h1-2,5H,3-4,6H2,(H,15,17)(H,16,18)(H,19,20)
SMILES: C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)CCC(=O)O
Molecular Formula: C12H12Cl2N2O5
Molecular Weight: 335.14g/mol

4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid

CAS No.: 315671-37-5

Main Products

VCID: VC0464167

Molecular Formula: C12H12Cl2N2O5

Molecular Weight: 335.14g/mol

4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid - 315671-37-5

CAS No. 315671-37-5
Product Name 4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid
Molecular Formula C12H12Cl2N2O5
Molecular Weight 335.14g/mol
IUPAC Name 4-[2-[2-(2,4-dichlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid
Standard InChI InChI=1S/C12H12Cl2N2O5/c13-7-1-2-9(8(14)5-7)21-6-11(18)16-15-10(17)3-4-12(19)20/h1-2,5H,3-4,6H2,(H,15,17)(H,16,18)(H,19,20)
Standard InChIKey NILLYZSLQMQPCQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)CCC(=O)O
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)CCC(=O)O
PubChem Compound 1787518
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator